What is Inosine-13C3 and its chemical properties
What is Inosine-13C3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-13C3 is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. It is a valuable tool in pharmacokinetic and metabolic research, serving as a tracer and an internal standard for quantitative analyses. This guide provides an in-depth overview of Inosine-13C3, its chemical properties, its role in metabolic tracing, relevant signaling pathways, and experimental considerations.
Stable heavy isotopes of elements like carbon are incorporated into drug molecules to serve as tracers for quantification during drug development.[1] Inosine-13C3, specifically, is a 13C-labeled Inosine utilized in pharmacokinetic studies.[1]
Chemical Properties of Inosine-13C3
Inosine-13C3 is structurally identical to inosine, with the exception of three carbon atoms being replaced by the 13C isotope. This isotopic labeling does not significantly alter its chemical behavior but allows for its differentiation from endogenous inosine in biological samples using mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-4,5,6-13C3 | Simson Pharma Limited |
| Molecular Formula | C7(13C)3H12N4O5 | Axios Research |
| Molecular Weight | 271.21 g/mol | Axios Research |
| Appearance | White to Off-white Solid | BOC Sciences |
| Solubility | Soluble in Methanol, Water | BOC Sciences |
| Storage | Store at -20°C | BOC Sciences |
Application in Metabolic and Pharmacokinetic Studies
Inosine-13C3 is primarily used as a tracer to study the metabolic fate of inosine and as an internal standard for its accurate quantification in biological matrices.[1][2] Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics and metabolomics.
Metabolic Tracing
Stable isotope-based metabolomics allows for the detailed investigation of metabolic pathways. Studies using 13C-labeled inosine (such as Inosine-13C5) have demonstrated that the ribose subunit of inosine can be metabolized and enter central carbon metabolic pathways, including the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[3] This highlights the role of inosine as a potential alternative carbon source for cellular energy and biosynthesis, particularly in environments with limited glucose.
The general workflow for a metabolic tracing study using Inosine-13C3 involves introducing the labeled compound to a biological system (e.g., cell culture or animal model) and then analyzing the distribution of the 13C label in downstream metabolites over time.
Experimental Workflow: Pharmacokinetic Analysis using LC-MS/MS
The following diagram outlines a typical workflow for a pharmacokinetic study of inosine using Inosine-13C3 as an internal standard.
Caption: A generalized workflow for quantifying inosine in biological samples.
Inosine Signaling Pathways
Inosine exerts its biological effects, including anti-inflammatory, immunomodulatory, and neuroprotective actions, primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. Activation of the A2A receptor by inosine leads to downstream signaling cascades involving the production of cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The following diagram illustrates the signaling pathway initiated by inosine binding to the adenosine A2A receptor.
Caption: Inosine activates the A2A receptor, leading to downstream signaling.
Experimental Protocols
While specific, detailed protocols for Inosine-13C3 are often developed in-house by research laboratories, the following provides a general framework for the quantification of inosine in biological samples using a stable isotope-labeled internal standard.
Sample Preparation for LC-MS/MS Analysis
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Sample Collection: Collect biological samples (e.g., plasma, cell lysates) and immediately place them on ice to quench metabolic activity.
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Internal Standard Spiking: Add a known concentration of Inosine-13C3 to each sample. This is a critical step for accurate quantification as it accounts for sample loss during preparation and matrix effects during analysis.
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Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex vigorously.
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Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
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Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography mobile phase.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of inosine.
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Chromatography: Use a suitable C18 column for reverse-phase chromatography to separate inosine from other components in the sample. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) is typically employed.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for both endogenous inosine and the Inosine-13C3 internal standard. The specific m/z transitions will need to be optimized for the instrument being used.
Data Analysis
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Peak Integration: Integrate the peak areas for both the endogenous inosine and the Inosine-13C3 internal standard.
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Ratio Calculation: Calculate the ratio of the peak area of endogenous inosine to the peak area of Inosine-13C3 for each sample.
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Quantification: Generate a standard curve using known concentrations of unlabeled inosine spiked with the same concentration of Inosine-13C3 as the samples. Plot the peak area ratio against the concentration of the standards. Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the standard curve.
Conclusion
Inosine-13C3 is a powerful tool for researchers in pharmacology, metabolomics, and drug development. Its use as a tracer and internal standard enables the precise and accurate study of inosine's pharmacokinetics and metabolic pathways. Understanding its chemical properties and employing robust experimental protocols are key to leveraging the full potential of this stable isotope-labeled compound in advancing scientific knowledge.
